molecular formula C14H13Cl B3232340 1-[Chloro(phenyl)methyl]-3-methylbenzene CAS No. 13391-36-1

1-[Chloro(phenyl)methyl]-3-methylbenzene

Cat. No.: B3232340
CAS No.: 13391-36-1
M. Wt: 216.7 g/mol
InChI Key: CFPYBVHEZBNWTR-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)methyl]-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloro(phenyl)methyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(phenyl)methyl]-3-methylbenzene typically involves the chlorination of 3-methylbenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(phenyl)methyl]-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include 1-(hydroxy(phenyl)methyl)-3-methylbenzene, 1-(amino(phenyl)methyl)-3-methylbenzene, etc.

    Oxidation: Products include 1-(chloro(phenyl)methyl)benzoic acid or 1-(chloro(phenyl)methyl)benzaldehyde.

    Reduction: The major product is 1-(phenylmethyl)-3-methylbenzene.

Scientific Research Applications

1-[Chloro(phenyl)methyl]-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Chloro(phenyl)methyl]-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-3-methylbenzene
  • 1-(Chloro(phenyl)methyl)benzene
  • 1-(Bromo(phenyl)methyl)-3-methylbenzene

Comparison

1-[Chloro(phenyl)methyl]-3-methylbenzene is unique due to the presence of both a chloro(phenyl)methyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific hydrophobic interactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYBVHEZBNWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283386
Record name 1-(Chlorophenylmethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13391-36-1
Record name 1-(Chlorophenylmethyl)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13391-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chlorophenylmethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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